(2R,6R)-6-Methylmorpholine-2-carboxylic acid
Overview
Description
(2R,6R)-6-Methylmorpholine-2-carboxylic acid is a chiral compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is a derivative of morpholine, a heterocyclic amine, and features a carboxylic acid functional group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic acid typically involves the chiral resolution of racemic mixtures or the use of enantioselective catalysts. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This intermediate can then be further processed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The specific conditions, such as temperature, solvent, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-6-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitroso or nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R,6R)-6-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,6R)-6-Methylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound is a metabolite of ketamine and shares some structural similarities with (2R,6R)-6-Methylmorpholine-2-carboxylic acid.
(2S,6S)-Hydroxynorketamine: Another stereoisomer of hydroxynorketamine, differing in its spatial arrangement of atoms.
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of both a morpholine ring and a carboxylic acid group
Properties
IUPAC Name |
(2R,6R)-6-methylmorpholine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJYZZFUJQPJK-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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